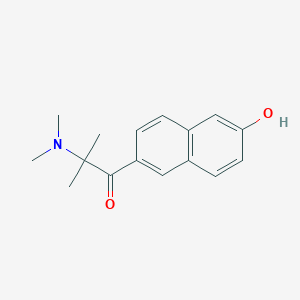
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its ability to participate in diverse chemical reactions and its potential biological activities.
Vorbereitungsmethoden
The synthesis of 2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one typically involves multiple steps. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one has a wide range of scientific research applications:
Biology: The compound is employed in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one exerts its effects involves its interaction with specific molecular targets. For example, as a fluorescent probe, it binds to certain biomolecules and emits light upon excitation, allowing for the visualization of cellular processes . The pathways involved in its mechanism of action include the absorption of light energy, excitation of electrons, and subsequent emission of light at a different wavelength.
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
2-(6-Hydroxynaphthalen-2-yl)propanoic acid: This compound has a similar naphthalene structure but differs in its functional groups and chemical properties.
3-(6-Hydroxynaphthalen-2-yl)-2,2-dimethylpentanoic acid: Another related compound with a naphthalene core, but with different substituents and reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
834914-11-3 |
|---|---|
Molekularformel |
C16H19NO2 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
2-(dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C16H19NO2/c1-16(2,17(3)4)15(19)13-6-5-12-10-14(18)8-7-11(12)9-13/h5-10,18H,1-4H3 |
InChI-Schlüssel |
QSCBHZVDKMVTMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C1=CC2=C(C=C1)C=C(C=C2)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(Oxostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14198692.png)

![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)
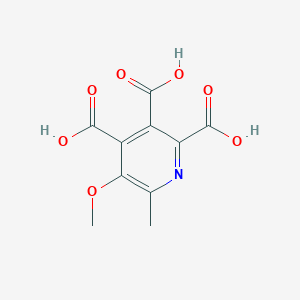
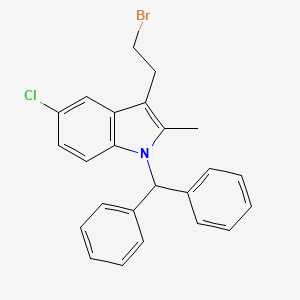

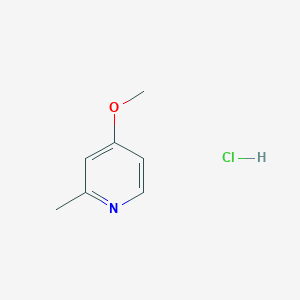
![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)
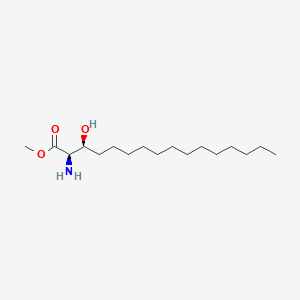
![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)
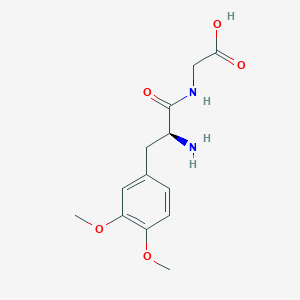

![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
